![molecular formula C21H10N4O B14339158 2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile CAS No. 108562-20-5](/img/structure/B14339158.png)
2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by its unique structure, which includes two dicyanomethylene groups attached to the 9 and 10 positions of the anthracene core, and a methanol group at the 2 position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Functionalization: The anthracene core is functionalized at the 9 and 10 positions with dicyanomethylene groups
Methanol Group Addition: The final step involves the introduction of a methanol group at the 2 position of the anthracene core. This can be done through a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dicyanomethylene groups to amine or alkyl groups.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine or alkyl derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol involves its interaction with molecular targets through its functional groups. The dicyanomethylene groups can participate in electron transfer reactions, while the methanol group can form hydrogen bonds with other molecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and used in lightsticks and OLEDs.
9,10-Dihydro-9,10-bis(dicyanomethylene)anthracene: Similar structure but lacks the methanol group.
Uniqueness
9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol is unique due to the presence of both dicyanomethylene and methanol groups, which impart distinct chemical reactivity and physical properties. This combination of functional groups makes it versatile for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
108562-20-5 |
|---|---|
Molekularformel |
C21H10N4O |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
2-[10-(dicyanomethylidene)-3-(hydroxymethyl)anthracen-9-ylidene]propanedinitrile |
InChI |
InChI=1S/C21H10N4O/c22-8-14(9-23)20-16-3-1-2-4-17(16)21(15(10-24)11-25)19-7-13(12-26)5-6-18(19)20/h1-7,26H,12H2 |
InChI-Schlüssel |
QRXOGNUTCXKCFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=C(C2=C(C#N)C#N)C=C(C=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


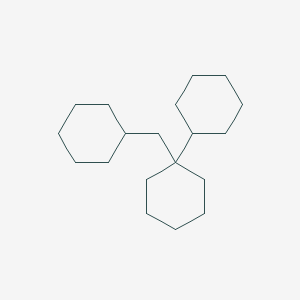
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
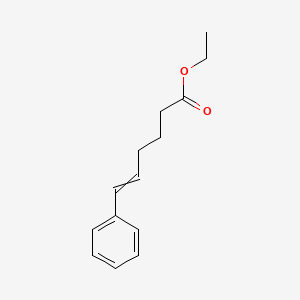
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
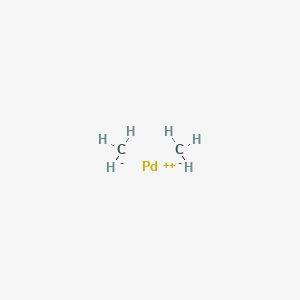
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
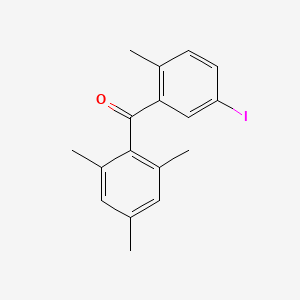
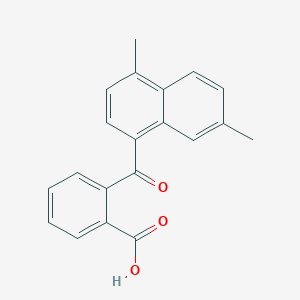
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
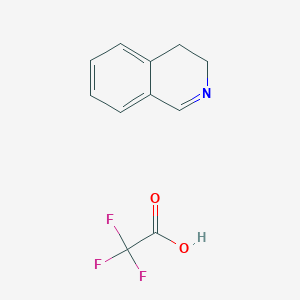
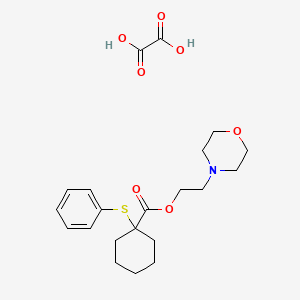
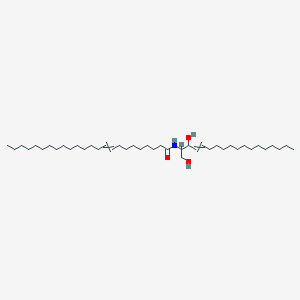
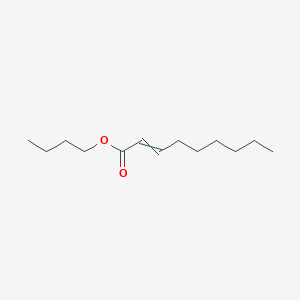
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
